8-Chloro-6-(trifluoromethyl)chroman-4-amine
Description
Properties
Molecular Formula |
C10H9ClF3NO |
|---|---|
Molecular Weight |
251.63 g/mol |
IUPAC Name |
8-chloro-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H9ClF3NO/c11-7-4-5(10(12,13)14)3-6-8(15)1-2-16-9(6)7/h3-4,8H,1-2,15H2 |
InChI Key |
XOBHAODXLFYNME-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Chroman Core
The chroman ring system is commonly constructed via condensation reactions involving substituted phenols and suitable carbonyl compounds. One classical approach is the Pechmann condensation, where substituted phenols react with β-ketoesters or cinnamic acid derivatives in the presence of acidic catalysts like polyphosphoric acid. This method efficiently forms the chroman-4-one intermediate, which serves as a precursor for further functionalization.
Alternatively, cyclization of β-aryloxypropionic acids can be employed under Friedel-Crafts catalysis, although this method requires large amounts of catalyst and generates environmental concerns due to catalyst removal.
Incorporation of the Trifluoromethyl Group
The trifluoromethyl group is introduced through nucleophilic or electrophilic trifluoromethylation reactions, often using trifluoromethylating reagents compatible with aromatic systems. The electron-withdrawing nature of the trifluoromethyl group stabilizes the chroman ring and impacts the compound's biological activity.
Functionalization at the 4-Amino Position
The amine group at the 4-position is introduced via reductive amination or nucleophilic substitution. For example, the carbonyl group of chroman-4-one intermediates can be reduced to the corresponding alcohol using sodium borohydride (NaBH4) in methanol, followed by conversion to the amine through appropriate substitution reactions.
In one reported method, reduction of the chroman-4-one intermediate with NaBH4 yields chroman-4-ol with high diastereoselectivity. Subsequent dehydroxylation or dehydration steps can modify the ring system further, facilitating amine installation.
Enantioselective Synthesis and Resolution
To obtain the (R)-enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries and catalysts are employed. This ensures enantiomeric excess greater than 95%, which is critical for biological activity studies.
The reduction of chroman-4-one intermediates with NaBH4 proceeds efficiently in methanol, yielding chroman-4-ol with high diastereoselectivity, which is crucial for downstream stereochemical control.
Dehydroxylation using triethylsilane and BF3·Et2O is a mild method to remove hydroxyl groups, facilitating the formation of chroman derivatives with desired substitution patterns.
Chiral resolution remains a key step for obtaining enantiomerically pure 8-Chloro-6-(trifluoromethyl)chroman-4-amine, often achieved by chromatographic separation on chiral stationary phases or asymmetric synthesis employing chiral catalysts.
The presence of electron-withdrawing groups such as chloro and trifluoromethyl enhances metabolic stability and influences receptor binding, which is relevant for pharmaceutical applications.
Industrial-scale synthesis may incorporate continuous flow reactors and automated systems to optimize yield and purity, although detailed protocols are proprietary.
| Preparation Stage | Methodology | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Chroman Core Formation | Pechmann condensation | Substituted phenol, cinnamic acid, polyphosphoric acid | Chroman-4-one intermediate |
| Reduction to Alcohol | NaBH4 reduction | Sodium borohydride, methanol, 0 °C to RT | Chroman-4-ol, high yield, diastereoselective |
| Hydroxyl Group Removal | Dehydroxylation or dehydration | Triethylsilane/BF3·Et2O or p-toluenesulfonic acid | Formation of chroman or chromene derivatives |
| Halogenation (Chlorination) | Electrophilic substitution | Thionyl chloride or similar chlorinating agents | Selective 8-chloro substitution |
| Trifluoromethyl Group Introduction | Trifluoromethylation | CF3 reagents (electrophilic/nucleophilic) | Incorporation of trifluoromethyl group |
| Amination at 4-Position | Reductive amination or substitution | Amine sources, catalysts (e.g., Pd-based) | Installation of amino group |
| Enantioselective Purification | Chiral chromatography or catalysis | Chiral stationary phases or chiral catalysts | (R)-enantiomer isolation |
The preparation of 8-Chloro-6-(trifluoromethyl)chroman-4-amine involves a multi-step synthetic sequence starting from substituted phenols and cinnamic acid derivatives, proceeding through chroman-4-one intermediates. Key transformations include selective chlorination, trifluoromethylation, and amine installation, with stereochemical control achieved via chiral resolution or asymmetric synthesis. Reaction conditions such as temperature, solvent, and reagent choice are critical to optimizing yield and purity. The compound’s synthesis is well-documented in the literature with various methods adapted for laboratory and industrial scales, reflecting its importance in medicinal chemistry.
Chemical Reactions Analysis
8-Chloro-6-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chromanone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Inhibition of Sirtuin Enzymes
One of the most notable applications of 8-Chloro-6-(trifluoromethyl)chroman-4-amine is its role as an inhibitor of Sirtuin 2 (SIRT2), an enzyme linked to aging and neurodegenerative diseases. Research has shown that derivatives of chroman-4-one, including this compound, can effectively inhibit SIRT2 activity, potentially modulating pathways involved in cellular aging and stress responses .
Table 1: Comparison of Chroman Derivatives as SIRT2 Inhibitors
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 8-Chloro-6-(trifluoromethyl)chroman-4-amine | Chloro at position 8, trifluoromethyl at position 6 | Inhibitor of SIRT2 |
| 6-Chloro-8-(trifluoromethyl)chroman-4-one | Chloro at position 6 | Inhibitor of SIRT2 |
| 7-Fluoro-8-chloro-chroman-4-one | Fluoro at position 7 | Potential anti-inflammatory effects |
Antiviral Properties
Preliminary studies indicate that 8-Chloro-6-(trifluoromethyl)chroman-4-amine may possess antiviral properties, particularly against hepatitis B virus infections. Its ability to interact with viral proteins enhances its therapeutic potential in treating viral infections.
Structure–Activity Relationship Studies
A comprehensive study on structure–activity relationships has been conducted to determine the effects of various substitutions on the biological activity of chroman derivatives. The findings suggest that modifications at specific positions on the chroman ring can enhance or diminish inhibitory effects on SIRT2 .
Evaluation in Biological Systems
In vitro assays have demonstrated that compounds similar to 8-Chloro-6-(trifluoromethyl)chroman-4-amine exhibit significant activity against Trypanosoma brucei, indicating potential applications in treating neglected tropical diseases . These findings emphasize the importance of further exploring this compound's therapeutic efficacy.
Mechanism of Action
The mechanism of action of 8-Chloro-6-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs in the Chroman-4-amine Family
The following table summarizes key structural analogs of 8-Chloro-6-(trifluoromethyl)chroman-4-amine, highlighting variations in substituent positions and stereochemistry:
*Calculated based on molecular formula.
Key Observations:
Substituent Position Effects: The trifluoromethyl group at position 6 in 8-Chloro-6-(trifluoromethyl)chroman-4-amine introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to analogs with CF₃ at positions 7 or 8 (e.g., (S)-8-(trifluoromethyl)chroman-4-amine) .
Functional Group Variations :
- Replacement of the amine group with a ketone (6-Chloro-8-(trifluoromethyl)chroman-4-one) eliminates hydrogen-bonding capability, reducing solubility in polar solvents .
Stereochemistry :
- Enantiomers like (S)-8-(trifluoromethyl)chroman-4-amine exhibit distinct pharmacological profiles due to chiral center interactions with biological receptors .
Heterocyclic Analogs with Triazole/Imidazole Cores
Several compounds replace the chroman core with nitrogen-containing heterocycles, altering electronic properties and bioactivity:
Key Observations:
- Functional Group Impact : The methanamine side chain in the triazolopyridine analog may enhance binding to amine receptors, whereas the ester group in the imidazopyridine derivative could improve bioavailability .
Halogen-Substituted Derivatives
Halogen position and type significantly influence reactivity and applications:
Key Observations:
Biological Activity
8-Chloro-6-(trifluoromethyl)chroman-4-amine is a synthetic compound belonging to the class of chroman derivatives. Its unique structural features, including a chloro group and a trifluoromethyl group, contribute to its notable biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
Research indicates that 8-Chloro-6-(trifluoromethyl)chroman-4-amine exhibits significant biological activity primarily through its interaction with specific enzymes and receptors. Notably, it has been investigated for its potential as an inhibitor of SIRT2, an enzyme associated with aging processes and metabolic regulation. The binding affinity of this compound to SIRT2 suggests that it may modulate cellular functions and metabolic pathways, potentially influencing aging-related processes .
Enzyme Inhibition Studies
In vitro studies have demonstrated that compounds similar in structure to 8-Chloro-6-(trifluoromethyl)chroman-4-amine can induce apoptosis in cancer cell lines by down-regulating anti-apoptotic genes such as Bcl-2 while up-regulating pro-apoptotic genes like P53 and Bax . This dual mechanism of action is crucial for developing therapeutic agents targeting cancer.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique characteristics of 8-Chloro-6-(trifluoromethyl)chroman-4-amine relative to other chroman derivatives:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| 6-Chloro-8-(trifluoromethyl)chroman-4-one | Similar chroman structure but lacks amine group | Contains a carbonyl instead of an amine |
| 4-Chromanone derivatives | Share chroman skeleton but differ in substituents | Variations in functional groups lead to different properties |
| 8-Bromo-6-(trifluoromethyl)chroman-4-amines | Bromine instead of chlorine at the 8-position | Affects reactivity and potential biological activity |
| 6-Fluorochroman-4-amines | Fluorine atom substitution at the 6-position | Different electronic properties compared to chloro-substituted variant |
The specific substitution pattern in 8-Chloro-6-(trifluoromethyl)chroman-4-amine imparts distinct chemical reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have assessed the biological activity of chroman derivatives, including 8-Chloro-6-(trifluoromethyl)chroman-4-amine:
- Prostate Cancer Cell Lines : Research has shown that chromone derivatives exhibit potent activity against prostate cancer cell lines, indicating that structural modifications can enhance cytotoxicity .
- DNA Fragmentation : Studies demonstrate that certain derivatives induce DNA fragmentation in cancer cells, which is a hallmark of apoptosis .
- Molecular Docking Studies : Molecular docking analyses suggest strong binding affinities of various chroman derivatives within active sites of key enzymes like CDK4, reinforcing their potential as therapeutic agents against cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
